molecular formula C19H16N6O B7553854 4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine

4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine

Cat. No. B7553854
M. Wt: 344.4 g/mol
InChI Key: PXRGQEOLWQNZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine, also known as EPPTP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine involves the inhibition of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA. This inhibition leads to the disruption of the cell cycle and ultimately the death of the cell.
Biochemical and Physiological Effects:
4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine has been found to have significant effects on the biochemical and physiological processes of cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine has several potential future directions for scientific research. It could be further studied for its potential applications in the treatment of cancer, as well as for its potential use in the development of new antibiotics. Additionally, further research could be conducted on the mechanism of action of 4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine to gain a better understanding of its effects on cells.

Synthesis Methods

The synthesis of 4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine involves the reaction of 4-ethyl-2-pyridin-2-ylamine with 3-(1,2,4-triazol-1-yl)phenol in the presence of a base, followed by the reaction with chloroacetic acid and subsequent cyclization with guanidine carbonate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine has been studied for its potential applications in various fields of scientific research. It has been found to have significant antifungal and antibacterial properties, making it a potential candidate for the development of new drugs to combat infections caused by these microorganisms. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

4-ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-2-14-10-18(24-19(23-14)17-8-3-4-9-21-17)26-16-7-5-6-15(11-16)25-13-20-12-22-25/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRGQEOLWQNZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2=CC=CC=N2)OC3=CC=CC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.